molecular formula C7H4N4 B1282557 1H-1,2,3-Benzotriazole-5-carbonitrile CAS No. 24611-70-9

1H-1,2,3-Benzotriazole-5-carbonitrile

Cat. No. B1282557
CAS RN: 24611-70-9
M. Wt: 144.13 g/mol
InChI Key: OEBMOZBCDOBXAN-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazole-5-carbonitrile (BTC) is an organic compound that has been widely studied in scientific research due to its wide range of applications. It is a heterocyclic aromatic compound composed of a benzene ring and a five-membered carbonitrile ring. BTC is a versatile compound that can be used in organic synthesis, chromatography, and as a catalyst in various chemical processes. Its unique structure and properties make it an attractive material for many applications.

Scientific Research Applications

1H-1,2,3-Benzotriazole-5-carbonitrile: Scientific Research Applications

Antiproliferative Applications: 1H-1,2,3-Benzotriazole-5-carbonitrile derivatives have been studied for their antiproliferative effects against human acute myeloid leukemia (AML) cells. This suggests potential applications in cancer research and therapy .

Synthetic Chemistry: The compound’s structure allows for various synthetic applications. It can be used in the synthesis of more complex chemical structures, potentially serving as a building block in pharmaceuticals or materials science .

Biological Studies: Due to the biological activity of 1,2,3-triazoles, this compound may be used in biological studies to explore its interaction with biological molecules or systems .

Pharmaceutical Development: The compound could be involved in the development of new pharmaceuticals, given its structural relevance to 1,2,3-triazoles known for their therapeutic properties .

Material Science: Its unique chemical properties might make it suitable for creating new materials with specific desired characteristics.

Chemical Research: Researchers might explore its reactivity and stability under different conditions to expand knowledge in chemical theory and practice.

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application MDPI - Syntheses and Applications of 1,2,3-Triazoles

Safety and Hazards

1H-1,2,3-Benzotriazole-5-carbonitrile may be harmful by inhalation, in contact with skin, and if swallowed . It may cause eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Mode of Action

Benzotriazole derivatives have been reported to act as single-electron donors in catalytic organic reduction reactions . This suggests that 1H-1,2,3-Benzotriazole-5-carbonitrile might interact with its targets through electron donation, leading to changes in the targets’ biochemical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the corrosion inhibition properties of benzotriazole derivatives are known to be effective within a pH range of 5.5 to 10 .

properties

IUPAC Name

2H-benzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBMOZBCDOBXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548081
Record name 2H-Benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Benzotriazole-5-carbonitrile

CAS RN

24611-70-9
Record name 2H-Benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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